Fumagiringillin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

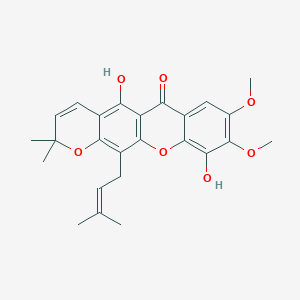

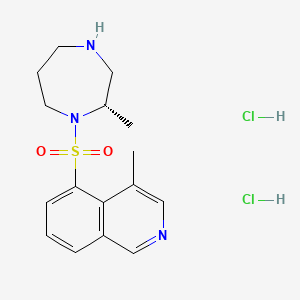

Fumagiringillin is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Apiculture and Microsporidian Infections

Fumagillin, a fungal metabolite from Aspergillus fumigatus, is recognized for its applications in apiculture and human medicine, primarily for combating microsporidian infections. Its role in beekeeping is particularly noteworthy, as it serves as a treatment against Nosema disease in honey bees. However, its toxicity to humans and bees has spurred research into creating less toxic analogues, especially for applications in apiculture. The presence of fumagillin in hive products is a concern due to its potential risk to consumers, highlighting the importance of monitoring and controlling its use and residue levels (van den Heever et al., 2014).

Cancer Research and Angiogenesis Inhibition

Fumagillin exhibits antiangiogenic properties, making it a subject of research in cancer treatment strategies. Its mechanism involves inhibiting methionine aminopeptidase 2 (MetAP2) in eukaryotic cells, disrupting necessary protein modifications and cell functions. Interestingly, fumagillin's impact is not limited to suppressing microsporidia but also affects the physiology of honey bees at concentrations that do not suppress microsporidia reproduction. This dual effect underscores the intricate balance required in its application, especially in apiculture (Huang et al., 2013).

Nanotherapy and Inflammatory Diseases

In the realm of nanomedicine, a notable advancement is the development of a lipase-labile fumagillin prodrug (Fum-PD) for targeted nanotherapy. This innovation addresses the poor solubility and instability of native fumagillin, offering a targeted delivery method specifically to angiogenic vessels. Fum-PD nanotherapy has shown promise in suppressing clinical disease in experimental models of rheumatoid arthritis (RA), indirectly suppressing inflammation through the production of endothelial nitric oxide (NO). This approach signifies a significant step in the treatment of angiogenesis-dependent diseases, demonstrating the multifaceted potential of fumagillin in medical applications beyond its traditional use (Zhou et al., 2014).

properties

Product Name |

Fumagiringillin |

|---|---|

Molecular Formula |

C26H36O8 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-10-[[(3S,3aS,4S,5R,7aR)-7a-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-4-methoxy-3-methyl-1,3a,4,5,6,7-hexahydro-2-benzofuran-5-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C26H36O8/c1-18(2)13-14-20(27)25(3)24-23(32-4)19(15-16-26(24,31)17-33-25)34-22(30)12-10-8-6-5-7-9-11-21(28)29/h5-13,19-20,23-24,27,31H,14-17H2,1-4H3,(H,28,29)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24-,25-,26+/m1/s1 |

InChI Key |

CTJMHUNIVHCSLW-CVKHXQCASA-N |

Isomeric SMILES |

CC(=CC[C@H]([C@@]1([C@H]2[C@@H]([C@@H](CC[C@@]2(CO1)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C)O)C |

Canonical SMILES |

CC(=CCC(C1(C2C(C(CCC2(CO1)O)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C)O)C |

synonyms |

fumagiringillin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)

![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)

![(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1251447.png)